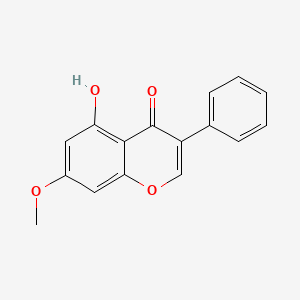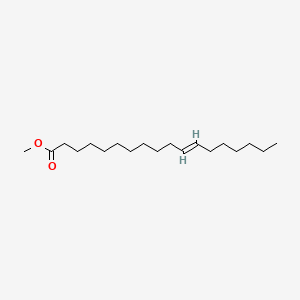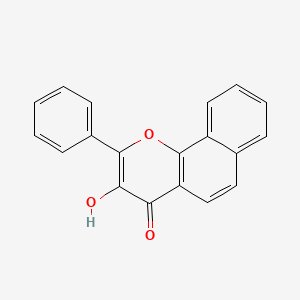
Polyphyllin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5’R,6R,7S,8R,9S,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a spirocyclic structure
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Target of Action
Polyphyllin E, a major constituent in Rhizoma Paridis, has been found to target various cellular components. It has been reported to interact with the AKT/NF-κB signaling pathway , which plays a crucial role in cell proliferation, migration, and invasion .
Mode of Action
This compound inhibits the proliferation of cancer cells by down-regulating the AKT/NF-κB pathway . This interaction results in the inhibition of matrix metalloproteinases, specifically MMP2 and MMP9 . These enzymes are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the AKT/NF-κB signaling pathway , which is involved in various cellular processes, including cell survival, proliferation, and migration . Additionally, it has been suggested that this compound may also affect the PI3K/SREBP-1/SCD1 axis , which is involved in lipid metabolism and has been implicated in cancer progression .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . After oral administration, the bioavailability of this compound was found to be less than 1% . This low bioavailability may be partly due to hydrolysis by intestinal flora . The compound was found to be predominantly distributed in the liver and lungs .
Result of Action
The action of this compound results in marked cell death, particularly in cancer cells . It has been found to inhibit the proliferation of SK-OV-3 and OVCAR-3 ovarian cancer cells . Additionally, low-dose this compound could also inhibit the motility and invasion of ovarian cancer cells .
Action Environment
Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater, and food safety can all play a role
Analyse Biochimique
Biochemical Properties
Polyphyllin E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit matrix metalloproteinases, specifically MMP2 and MMP9 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of SK-OV-3 and OVCAR-3 ovarian cancer cells, causing marked cell death . Additionally, low-dose this compound could also inhibit motility and invasion of ovarian cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits matrix metalloproteinases via the AKT–nuclear factor kappa B (AKT/NF-κB) signaling pathway . This inhibition leads to a decrease in the proliferation of ovarian cancer cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to be predominantly distributed in the liver and lungs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of spirocyclic structures. Common reagents used in these reactions include protecting groups such as acetals and silyl ethers, as well as glycosyl donors and acceptors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tosyl chloride (TsCl) for forming tosylates, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-
Propriétés
Numéro CAS |
76296-73-6 |
|---|---|
Formule moléculaire |
C51H82O20 |
Poids moléculaire |
1015.2 g/mol |
Nom IUPAC |
2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-47-41(61)43(69-45-39(59)36(56)33(53)22(3)63-45)42(31(18-52)67-47)68-48-44(38(58)35(55)24(5)65-48)70-46-40(60)37(57)34(54)23(4)64-46/h8,20-24,26-48,52-61H,9-19H2,1-7H3 |
Clé InChI |
SPDRGXNPOLRBGD-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)C)O)O)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600589.png)





